![molecular formula C26H25N3O2 B251979 N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC) and has been used to investigate the role of PKC in various cellular processes. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and has been used to study the role of ROS in various diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which in turn affects various cellular processes. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has also been found to inhibit the production of ROS, which are known to play a role in various diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been shown to induce apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in lab experiments is its specificity towards PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been found to have low toxicity towards cells, which makes it a suitable tool for studying cellular processes. However, one of the limitations of using N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide is its solubility in water. This can make it difficult to prepare solutions of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide for use in experiments.
Orientations Futures
There are several future directions for the use of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in scientific research. One direction is to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide can be used to study the effects of PKC inhibition on the immune system and inflammation. Another direction is to develop more potent and selective PKC inhibitors based on the structure of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide. Finally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide can be used as a tool to study the effects of ROS on various cellular processes.
Méthodes De Synthèse
The synthesis method of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction between 1H-indole-2-carboxylic acid and diphenylacetyl chloride in the presence of triethylamine. The product obtained is then treated with propylamine to yield N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C26H25N3O2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(23-18-21-14-7-8-15-22(21)29-23)27-16-9-17-28-26(31)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-15,18,24,29H,9,16-17H2,(H,27,30)(H,28,31) |
Clé InChI |
UBUISKRSFGNAJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



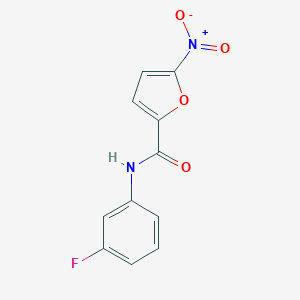
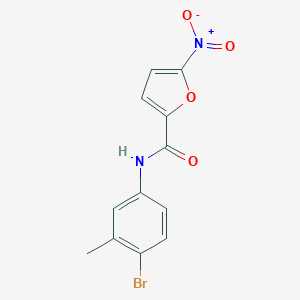
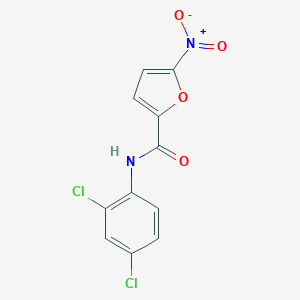
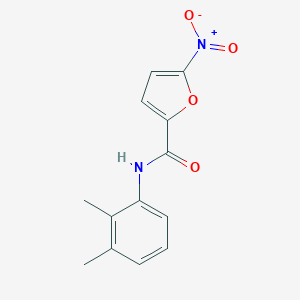
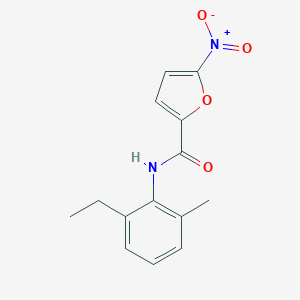
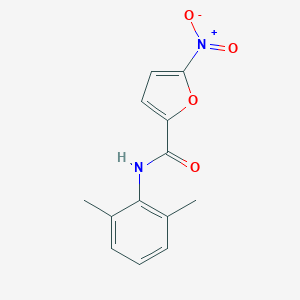
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)